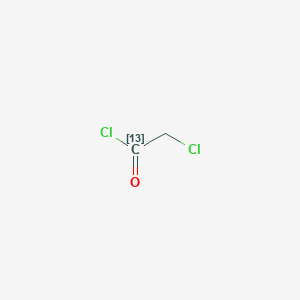

Chloroacetyl chloride-1-13C

Descripción general

Descripción

Chloroacetyl chloride-1-13C is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical . It is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization .

Synthesis Analysis

Industrially, Chloroacetyl chloride-1-13C is produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene .

Molecular Structure Analysis

The molecular formula of Chloroacetyl chloride-1-13C is ClCH213COCl . It has a molecular weight of 113.94 .

Chemical Reactions Analysis

Chloroacetyl chloride-1-13C is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines . It is used in the synthesis of lidocaine .

Physical And Chemical Properties Analysis

Chloroacetyl chloride-1-13C has a refractive index of 1.453 (lit.) . It has a boiling point of 105-106 °C (lit.) and a melting point of -22 °C (lit.) . The density of Chloroacetyl chloride-1-13C is 1.430 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Organic Synthesis

Chloroacetyl chloride-1-13C: is a pivotal reagent in organic synthesis. It is used to introduce acyl chloride groups into organic molecules, which can then react to form various acylated products such as amides, esters, and other derivatives . These functional groups are essential for further chemical transformations, including nucleophilic substitution and condensation reactions. The compound’s isotopic labeling with carbon-13 makes it particularly valuable for tracing the incorporation of the acyl group in synthesized molecules.

Pharmaceutical Research

In pharmaceutical research, Chloroacetyl chloride-1-13C plays a crucial role in the synthesis of novel anti-tumor drugs . Researchers utilize this compound to create new derivatives of existing drugs, enhancing their efficacy or reducing side effects. The carbon-13 label allows for detailed tracking and analysis of drug metabolism and distribution within biological systems, providing insights into pharmacokinetics and pharmacodynamics.

Agrochemical Production

The compound is extensively used in the production of herbicides, particularly in the chloroacetanilide family . These herbicides, including metolachlor and acetochlor, are vital for controlling weeds in agricultural settings. The carbon-13 label in Chloroacetyl chloride-1-13C enables the study of herbicide behavior in the environment, such as degradation pathways and soil adsorption processes.

Material Science

In material science, Chloroacetyl chloride-1-13C is employed to modify surface properties of materials . It can be used to acylate polymers, thereby altering their interaction with other substances. This is particularly useful in creating specialized coatings or enhancing material compatibility in composites.

Environmental Studies

Environmental studies benefit from the use of Chloroacetyl chloride-1-13C in tracing organic pollutant pathways . The carbon-13 label allows scientists to track the environmental fate of pollutants, understanding their distribution, transformation, and ultimate impact on ecosystems.

Safety and Hazards

Chloroacetyl chloride-1-13C is toxic, burns skin, and is severely irritating to the eyes and respiratory tract . It may cause coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . Ingestion may cause damage to the mouth, throat, and esophagus . It may cause skin burns or irritation depending on the severity of the exposure .

Mecanismo De Acción

Target of Action

Chloroacetyl chloride-1-13C is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical Like other acyl chlorides, it can easily form esters and amides , suggesting that it may interact with a variety of biological molecules.

Mode of Action

The mode of action of Chloroacetyl chloride-1-13C involves its interaction with its targets to form esters and amides . This interaction results in changes to the target molecules, potentially altering their function. The exact nature of these changes would depend on the specific target molecule.

Biochemical Pathways

Given its ability to form esters and amides , it could potentially affect a wide range of biochemical pathways involving these types of molecules.

Propiedades

IUPAC Name |

2-chloroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCXGMAHQTYDJK-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479981 | |

| Record name | Chloroacetyl chloride-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroacetyl chloride-1-13C | |

CAS RN |

159301-42-5 | |

| Record name | Chloroacetyl chloride-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159301-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)

![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)